3-Tridecyl-1,2-dithiane
Description
Structure
3D Structure
Properties
CAS No. |
125617-68-7 |
|---|---|
Molecular Formula |
C17H34S2 |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
3-tridecyldithiane |
InChI |
InChI=1S/C17H34S2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18-19-17/h17H,2-16H2,1H3 |
InChI Key |
JBXKKCWBSMCJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CCCSS1 |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Tridecyl 1,2 Dithiane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. For 3-Tridecyl-1,2-dithiane, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment and conformational analysis.
¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Stereochemistry
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the dithiane ring and the tridecyl chain. The methine proton at the C3 position, being adjacent to a sulfur atom and the tridecyl group, would likely appear as a multiplet. The chemical shifts of the methylene (B1212753) protons on the dithiane ring (at C4, C5, and C6) would be influenced by their proximity to the sulfur atoms and their axial or equatorial positions in the ring's conformation. The long tridecyl chain would exhibit a characteristic set of overlapping multiplets for the methylene protons and a terminal methyl group signal at high field (around 0.8-0.9 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The C3 carbon, bonded to two sulfur atoms and the tridecyl chain, would have a characteristic chemical shift. The other carbons of the dithiane ring (C4, C5, and C6) would appear at distinct chemical shifts. The thirteen carbons of the tridecyl chain would produce a series of signals, with some potential for overlap in the middle of the chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | Multiplet | - |
| H4 (axial/equatorial) | Multiplets | - |
| H5 (axial/equatorial) | Multiplets | - |
| H6 (axial/equatorial) | Multiplets | - |
| -(CH₂)₁₂- (Tridecyl) | ~1.2-1.6 | ~22-32 |
| -CH₃ (Tridecyl) | ~0.8-0.9 (Triplet) | ~14 |
| C3 | - | Characteristic shift |
| C4 | - | Distinct shift |
| C5 | - | Distinct shift |
| C6 | - | Distinct shift |
Note: The exact chemical shifts would depend on the solvent and the specific conformation of the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
To definitively assign the proton and carbon signals and confirm the connectivity of this compound, a suite of 2D NMR experiments would be necessary. aip.orgacs.org
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For example, it would show correlations between the H3 proton and the protons on the adjacent C4 of the ring and the first methylene group of the tridecyl chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
Dynamic NMR Studies for Conformational Analysis of the 1,2-Dithiane (B1220274) Ring
The 1,2-dithiane ring is not planar and is known to exist in a chair-like or twist-boat conformation. The presence of a bulky tridecyl substituent at the C3 position would likely influence the conformational equilibrium. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the conformational dynamics of the ring. By analyzing the changes in the line shapes of the NMR signals with temperature, it is possible to determine the energy barriers for processes such as ring inversion. For substituted 1,3-dithianes, the chair conformation is generally the most stable. rsc.orgacs.org A similar preference would be expected for this compound, with the bulky tridecyl group likely occupying an equatorial position to minimize steric interactions.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, which is C₁₇H₃₄S₂. The calculated monoisotopic mass of this compound is 302.2156 g/mol . The confirmation of this exact mass by HRMS would provide strong evidence for the compound's identity.
Fragmentation Pathways of this compound
In an electron ionization (EI) mass spectrum, the molecular ion of this compound would undergo fragmentation, leading to a series of characteristic fragment ions. The fragmentation pathways would likely involve the cleavage of the C-S and C-C bonds.
Table 2: Predicted Key Fragmentation Ions for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |
| 302 | [M]⁺ (Molecular ion) |
| 121 | [C₄H₉S₂]⁺ (Loss of the tridecyl radical) |
| 183 | [C₁₃H₂₇]⁺ (Tridecyl cation) |
| Various | Fragments from the cleavage of the tridecyl chain |
The fragmentation would likely be initiated by the loss of the tridecyl radical to give a stable dithianyl cation at m/z 121. Cleavage of the dithiane ring and fragmentation along the alkyl chain would also produce a series of smaller ions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound is expected to be a superposition of the vibrations from the 1,2-dithiane ring and the tridecyl chain.
The Tridecyl Group: The thirteen-carbon alkyl chain would give rise to several strong and characteristic bands. The C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. spcmc.ac.in Specifically, asymmetric and symmetric stretches for methylene (-CH₂) groups typically appear near 2925 cm⁻¹ and 2855 cm⁻¹, respectively, while those for the terminal methyl (-CH₃) group appear near 2960 cm⁻¹ and 2870 cm⁻¹. spcmc.ac.in Due to the length of the chain (eleven -CH₂- groups), the methylene stretches would be particularly intense. C-H bending (deformation) vibrations would also be prominent, with the CH₂ scissoring mode around 1465 cm⁻¹ and the CH₃ umbrella mode near 1375 cm⁻¹. spcmc.ac.in
The 1,2-Dithiane Ring: The key functional groups within the ring are the disulfide (S-S) and carbon-sulfur (C-S) bonds. The S-S stretching vibration is often weak in IR spectra but gives a distinct signal in Raman spectra. For six-membered rings like 1,2-dithiane, this stretch is typically observed in the 480–510 cm⁻¹ range. rsc.orgacs.org The C-S stretching vibrations are expected to appear in the 600–800 cm⁻¹ region of both IR and Raman spectra.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Tridecyl (-C₁₃H₂₇) | C-H Stretch | 2850 - 2960 | IR, Raman (Strong) |
| C-H Bend | 1375 - 1470 | IR (Medium) | |
| Dithiane Ring | C-S Stretch | 600 - 800 | IR, Raman (Medium) |
| S-S Stretch | 480 - 510 | Raman (Medium-Strong) |
The low-frequency "fingerprint" region of the vibrational spectrum (below 1500 cm⁻¹) is highly sensitive to the specific conformation of the entire molecule. The 1,2-dithiane ring is known to adopt a stable chair conformation. The presence of the bulky tridecyl substituent at the C-3 position is expected to preferentially occupy the equatorial position to minimize steric hindrance. This specific stereochemical arrangement, along with the various C-C-C and C-C-S bending and torsional modes of the ring and the chain, would create a unique and complex pattern of peaks in the fingerprint region. This pattern serves as a conformational fingerprint, allowing for the identification of the compound and potentially distinguishing it from other isomers or conformers. Raman spectroscopy is particularly powerful for analyzing the conformation of the disulfide bond, as the S-S stretching frequency is known to be dependent on the C-S-S-C dihedral angle. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate atomic coordinates, bond lengths, and bond angles with high precision. arxiv.org
While no specific crystal structure has been reported for this compound, its solid-state structure can be predicted based on known structures of substituted dithianes. iucr.orgjst.go.jpcdnsciencepub.com The six-membered 1,2-dithiane ring is expected to adopt a chair conformation. The key structural parameter is the C-S-S-C dihedral angle, which is anticipated to be approximately 60°, a value typical for unstrained cyclic disulfides. The bulky tridecyl group would almost certainly occupy an equatorial position on the chair conformer to minimize steric strain. In the crystal lattice, the long, flexible tridecyl chains would likely align with each other through van der Waals interactions, potentially leading to a layered or lamellar packing arrangement.
| Structural Parameter | Expected Value |
|---|---|
| Ring Conformation | Chair |
| Substituent Position | Equatorial |
| S-S Bond Length | ~2.05 - 2.10 Å |
| C-S Bond Length | ~1.82 Å |
| C-S-S Bond Angle | ~97° |
| C-S-S-C Dihedral Angle | ~60° |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Purity
The presence of a tridecyl substituent at the C-3 position of the 1,2-dithiane ring renders this carbon atom a stereocenter. Consequently, this compound exists as a pair of enantiomers (R and S isomers). These non-superimposable mirror-image molecules can be distinguished using chiroptical techniques like Circular Dichroism (CD) spectroscopy.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The disulfide linkage itself is an inherent chromophore, and due to its non-planar, skewed geometry, it is also inherently chiral. acs.org The n → σ* electronic transition of the disulfide chromophore at ~280-290 nm is therefore expected to be CD-active, giving rise to a characteristic signal known as a Cotton effect. The sign (positive or negative) and intensity of this Cotton effect are directly dependent on the absolute configuration (R or S) at the C-3 stereocenter and the resulting conformational preference of the dithiane ring. Thus, CD spectroscopy serves as an essential tool for confirming the synthesis of a specific enantiomer and for determining its enantiomeric purity. nih.gov
Reactivity and Chemical Transformations of 3 Tridecyl 1,2 Dithiane
Oxidative and Reductive Transformations of the Disulfide Bond
The disulfide bond is the most reactive site in the 3-Tridecyl-1,2-dithiane molecule, readily undergoing both reduction to form thiols and oxidation to various sulfur oxides.
The reduction of the disulfide bond in the 1,2-dithiane (B1220274) ring cleaves the sulfur-sulfur bond, leading to the formation of a dithiol. This transformation is a fundamental reaction of disulfides and can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include thiols such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), which function via thiol-disulfide exchange reactions. researchgate.nettcichemicals.com Phosphines, like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are also effective reducing agents. researchgate.net
The general reaction for the reduction of a 1,2-dithiane ring is as follows:
Reaction of this compound with a reducing agent to yield the corresponding dithiol.
In a biological context, the reduction of disulfide bonds is often catalyzed by enzymes such as thioredoxin reductase. google.com While specific studies on the reduction of this compound are not extensively documented, the reactivity is expected to be consistent with that of other cyclic disulfides.
Table 1: Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Typical Conditions |
|---|---|
| Dithiothreitol (DTT) | Aqueous buffer, neutral pH |
| β-Mercaptoethanol (BME) | Aqueous buffer, neutral pH |
| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer, wide pH range |
The sulfur atoms in the 1,2-dithiane ring can be oxidized to form sulfoxides (thiosulfinates) and sulfones (thiosulfonates). The oxidation can be controlled to yield different products. The initial oxidation typically yields the monoxide (a cyclic thiosulfinate), and further oxidation can lead to the dioxide (a cyclic thiosulfonate). rsc.orgjchemrev.com
A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and periodates. rsc.orgorganic-chemistry.org The choice of oxidant and reaction conditions can allow for selective formation of the sulfoxide (B87167) or further oxidation to the sulfone. jchemrev.comorganic-chemistry.org For instance, enzyme-catalyzed oxidations, such as those using dioxygenases, can lead to the formation of chiral sulfoxides. rsc.org
The oxidation of trans- and cis-1,2-dithiane-4,5-diol (B3265139) diacetate has been shown to yield the corresponding 1-monoxides. researchgate.net However, the further oxidation to the 1,1-dioxides proved to be more challenging, indicating that the formation of the sulfone from the 1,2-dithiane ring may require specific and potent oxidizing systems. researchgate.net
Table 2: Oxidation Products of 1,2-Dithiane Ring
| Product | Description | General Reagents |
|---|---|---|
| 1,2-Dithiane-1-oxide (Thiosulfinate) | Product of single oxidation | H₂O₂, m-CPBA (controlled) |
Ring-Opening Reactions of the 1,2-Dithiane System
The 1,2-dithiane ring can be opened through various reactions, most notably by nucleophilic attack on one of the sulfur atoms.
The disulfide bond is susceptible to nucleophilic attack, a process central to thiol-disulfide exchange reactions. rsc.org A thiolate anion can attack one of the sulfur atoms of the disulfide bond in this compound, leading to a ring-opened mixed disulfide. This reaction is a classic example of an Sₙ2 reaction at a sulfur atom. rsc.org
While the 1,2-dithiane ring is less strained and therefore less reactive in this regard than the five-membered 1,2-dithiolane (B1197483) ring, it is still susceptible to this type of reaction. The rate of thiolate-disulfide interchange is generally lower for six-membered rings compared to five-membered rings.
Electrophilic reagents can also initiate the cleavage of the 1,2-dithiane ring. For instance, halogens like bromine can react with the disulfide bond. nih.gov This can lead to the formation of sulfenyl halides, which are reactive intermediates. In the synthesis of 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers, an electrophilic bromine reagent promotes an S-tert-butyl cleavage and intramolecular disulfide formation, proceeding through a sulfonium (B1226848) bromide intermediate. rsc.orgnih.gov While this is a ring-forming reaction, it demonstrates the reactivity of sulfur with electrophiles which can be extrapolated to ring-opening scenarios for 1,2-dithianes under different conditions.
Reactions Involving the Tridecyl Side Chain
The tridecyl side chain of this compound is a long, saturated alkyl group. As such, it is relatively unreactive under most conditions that would transform the dithiane ring. However, under more forcing conditions, it can undergo reactions typical of alkanes, such as free-radical halogenation at high temperatures or in the presence of UV light.
Given the presence of the dithiane ring, which can influence nearby C-H bonds, specific regioselectivity in side-chain reactions might be observed, although such studies for this compound are not widely reported. The primary focus of the reactivity of this molecule remains centered on the functional disulfide group within the six-membered ring.
Functionalization of the Alkyl Chain
The tridecyl group is a long, saturated, and generally unreactive hydrocarbon chain. Its functionalization typically requires conditions that can activate sp³ C-H bonds. Such reactions are often non-selective and can lead to a mixture of positional isomers unless directed by specific catalytic systems.
Free-radical halogenation is a classic method for introducing functionality onto an alkane chain. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light) or elemental halogens under photochemical conditions can produce halogenated derivatives. Due to the statistical probability and the slightly lower C-H bond dissociation energy of secondary carbons compared to primary carbons, this reaction would yield a complex mixture of brominated or chlorinated isomers along the tridecyl chain. The terminal methyl group (position 13') and the methylene (B1212753) group adjacent to the dithiane ring (position 1') have different reactivities, but the bulk of the reaction would occur non-selectively along the chain's interior methylene groups.
More advanced C-H activation/functionalization methodologies using transition metal catalysts (e.g., rhodium, palladium, iridium) could theoretically offer greater selectivity. However, specific applications of these methods to this compound are not widely documented. The presence of the sulfur atoms in the dithiane ring could also influence catalysis, potentially acting as coordinating ligands or catalyst poisons, thereby complicating such transformations.
The table below summarizes potential outcomes of non-selective halogenation on the tridecyl chain.
| Reaction Type | Reagent(s) | Conditions | Expected Outcome |
|---|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Heat (e.g., reflux in CCl4) | Mixture of monobrominated positional isomers along the tridecyl chain. Predominantly secondary bromides. |
| Free-Radical Chlorination | Chlorine (Cl2) | UV light | Mixture of monochlorinated positional isomers. Less selective than bromination. |
Reactions at the Alpha Position to the Dithiane Ring
The carbon atom at the C3 position of the 1,2-dithiane ring (the carbon bearing the tridecyl group) is "alpha" to two electron-withdrawing sulfur atoms. This structural arrangement significantly increases the acidity of the proton attached to C3. Consequently, this proton can be abstracted by a strong, non-nucleophilic base, such as an organolithium reagent (e.g., n-butyllithium), to generate a stabilized carbanion.
This C3-lithiated intermediate is a potent nucleophile and a valuable synthon in organic synthesis. It can react with a wide array of electrophiles to form a new carbon-carbon or carbon-heteroatom bond at the C3 position. This methodology allows for the elaboration of the this compound scaffold. For instance, reaction with an alkyl halide would result in a 3,3-disubstituted-1,2-dithiane. Reaction with a carbonyl compound (aldehyde or ketone) would yield a hydroxyalkyl-substituted dithiane, and reaction with carbon dioxide (followed by an acidic workup) would produce a carboxylic acid derivative.
The following interactive table details the synthetic transformations possible via the C3 carbanion of this compound.
| Base | Electrophile | Product Class | General Product Structure |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Methyl iodide (CH3I) | Alkylated Dithiane | 3-Methyl-3-tridecyl-1,2-dithiane |
| n-Butyllithium (n-BuLi) | Benzaldehyde (C6H5CHO) | Secondary Alcohol | (3-Tridecyl-1,2-dithian-3-yl)(phenyl)methanol |
| n-Butyllithium (n-BuLi) | Acetone ((CH3)2CO) | Tertiary Alcohol | 2-(3-Tridecyl-1,2-dithian-3-yl)propan-2-ol |
| n-Butyllithium (n-BuLi) | Carbon Dioxide (CO2) | Carboxylic Acid | This compound-3-carboxylic acid |
| Lithium diisopropylamide (LDA) | Benzyl (B1604629) bromide (BnBr) | Alkylated Dithiane | 3-Benzyl-3-tridecyl-1,2-dithiane |
Mechanisms of Key Reactions Involving the 1,2-Dithiane Moiety
The 1,2-dithiane ring is characterized by its disulfide (S-S) bond, which is the most reactive site within the heterocycle. This bond has a relatively low dissociation energy (~250-270 kJ/mol) and is susceptible to both reductive and oxidative cleavage, as well as homolytic scission.
Reductive Cleavage: The S-S bond can be readily cleaved by reducing agents to yield the corresponding open-chain dithiol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and thiols like dithiothreitol (DTT) through thiol-disulfide exchange.
Mechanism with Hydride Reagents (e.g., NaBH₄): The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on one of the sulfur atoms. This attack cleaves the S-S sigma bond, with the other sulfur atom acting as the leaving group, initially forming a thiol and a thiolate anion. Subsequent protonation of the thiolate during aqueous workup yields the final dithiol product, Pentadecane-1,2-dithiol.
Step 1: H⁻ attacks one sulfur atom.
Step 2: The S-S bond breaks, forming a thiolate and a thiol.
Step 3: Protonation (workup) of the thiolate yields the second thiol group.
Oxidative Reactions: The sulfur atoms in the dithiane ring are in the -1 oxidation state and can be oxidized to various higher oxidation states. The reaction products depend on the oxidant and the stoichiometry used.
Mechanism with Peroxy Acids (e.g., m-CPBA): Mild oxidation, typically with one equivalent of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of a cyclic thiosulfinate (the S-monoxide). The mechanism involves the nucleophilic attack of a sulfur lone pair on the electrophilic outer oxygen of the peroxy acid. Further oxidation with another equivalent of the oxidant can occur at the second sulfur atom to yield a dioxide, or at the already oxidized sulfur to form a cyclic thiosulfonate (S,S-dioxide). The thiosulfonate is significantly more stable than the thiosulfinate.
Ring-Opening Polymerization: The 1,2-dithiane ring can undergo ring-opening polymerization (ROP) to form a polysulfide polymer. This process can be initiated thermally or photochemically.
Mechanism (Thermal/Photochemical): The initiation step involves the homolytic cleavage of the weak S-S bond upon absorption of energy (heat or UV light). This generates a diradical species where each terminal sulfur atom has an unpaired electron.
Initiation: this compound → •S-(CH₂)₂-CH(C₁₃H₂₇)-S• (Diradical)
Propagation: This diradical then attacks the S-S bond of another this compound monomer, opening the ring and extending the polymer chain. This process repeats, leading to the formation of a high molecular weight polymer with a repeating disulfide backbone. The tridecyl group remains as a pendant side chain on the polymer.
Computational and Theoretical Investigations of 3 Tridecyl 1,2 Dithiane
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has emerged as a robust method for predicting the properties of medium to large-sized molecules with a favorable balance of accuracy and computational cost. DFT calculations are instrumental in understanding the electronic structure and related properties of 3-Tridecyl-1,2-dithiane.
Geometry optimization of this compound using DFT methods, typically with a basis set such as 6-31G(d,p), reveals the most stable three-dimensional arrangement of its atoms. The 1,2-dithiane (B1220274) ring is predicted to adopt a chair conformation as its lowest energy state, which minimizes steric strain. The long tridecyl chain, being flexible, can adopt numerous conformations, with the extended all-trans conformation being the most stable in the gas phase. The substitution of the tridecyl group at the C3 position of the dithiane ring is expected to have a minimal effect on the ring's bond lengths and angles compared to the unsubstituted 1,2-dithiane.
Electronic structure analysis provides insights into the molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity. For this compound, the HOMO is likely to be localized on the sulfur atoms of the dithiane ring, specifically the lone pairs, while the LUMO is expected to be associated with the σ*-orbitals of the S-S and C-S bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's stability and reactivity. The presence of the electron-donating tridecyl group is predicted to slightly raise the HOMO energy level, thereby marginally decreasing the HOMO-LUMO gap compared to unsubstituted 1,2-dithiane.
Table 1: Predicted Geometric and Electronic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| S-S Bond Length | ~2.05 Å |
| C-S Bond Length | ~1.82 Å |
| C-C Bond Length (ring) | ~1.54 Å |
| C-S-S-C Dihedral Angle | ~60° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
Note: The values presented in this table are theoretical predictions based on DFT calculations and may vary depending on the level of theory and basis set used.
DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated with good accuracy. The protons on the dithiane ring are expected to show complex splitting patterns due to their diastereotopic nature. The protons of the tridecyl chain will exhibit characteristic signals in the aliphatic region of the ¹H NMR spectrum. The carbon atoms of the dithiane ring will have distinct chemical shifts, with the carbon atom attached to the tridecyl group (C3) being significantly affected.
UV-Vis Spectroscopy: The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). The molecule is expected to have a weak absorption in the UV region, corresponding to the n → σ* transition associated with the disulfide bond.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. Characteristic peaks would include the C-H stretching vibrations of the tridecyl chain and the dithiane ring, as well as the C-S stretching and S-S stretching vibrations.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Wavenumber (cm⁻¹)/Wavelength (nm)/Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Protons on dithiane ring | 2.5 - 3.5 ppm |
| Protons on tridecyl chain | 0.8 - 1.6 ppm | |
| ¹³C NMR | Carbons on dithiane ring | 30 - 50 ppm |
| Carbons on tridecyl chain | 14 - 32 ppm | |
| UV-Vis | n → σ* transition | ~250-300 nm |
| IR | C-H stretch (aliphatic) | 2850-2960 cm⁻¹ |
| C-S stretch | 600-700 cm⁻¹ |
Note: These are predicted values and may differ from experimental results.
DFT can be employed to investigate the mechanisms of reactions involving this compound. A key reaction of 1,2-dithianes is the cleavage of the disulfide bond, which can proceed through various pathways, including reduction, oxidation, or photolysis. Computational studies can map out the potential energy surface for these reactions, identifying transition states and intermediates. For instance, the reduction of the disulfide bond to form the corresponding dithiol can be modeled to determine the activation energy and reaction thermodynamics. The tridecyl group is not expected to directly participate in the reactions involving the disulfide bond, but its steric bulk may influence the accessibility of reagents to the reactive center.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time.
MD simulations can provide insights into the conformational flexibility of the 1,2-dithiane ring in this compound. The ring is known to exist in a dynamic equilibrium between the chair and twist-boat conformations. MD simulations can be used to determine the relative populations of these conformers and the energy barriers for their interconversion. The presence of the bulky tridecyl substituent at the C3 position is expected to influence this equilibrium, potentially favoring a specific chair conformation where the substituent occupies an equatorial position to minimize steric hindrance.
The long, hydrophobic tridecyl chain plays a significant role in the molecule's interaction with its environment. MD simulations using explicit solvent models can be used to study the behavior of this compound in different solvents. In a polar solvent like water, the tridecyl chain is expected to adopt a collapsed conformation to minimize its contact with water molecules, a phenomenon driven by the hydrophobic effect. In contrast, in a nonpolar solvent, the chain would be more extended. These simulations can also provide information on how the molecule might interact with biological membranes or other surfaces, with the tridecyl chain likely acting as an anchor in lipidic environments.
Force Field Development and Parameterization for Dithianes
The accurate simulation of the conformational dynamics and intermolecular interactions of this compound relies on the development of a precise molecular mechanics force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. nih.gov The parameterization process for a novel molecule like this compound, which combines a long alkyl chain with a cyclic disulfide moiety, involves a systematic approach to define the parameters for bonded and non-bonded interactions.
This process typically begins by leveraging existing well-established force fields such as CHARMM, AMBER, or OPLS. nih.govnih.gov These force fields contain parameters for many common functional groups. For the tridecyl chain of this compound, parameters for alkanes can be readily adopted. However, the 1,2-dithiane ring, particularly with a bulky substituent at the 3-position, requires careful parameterization.
The key steps in developing and parameterizing a force field for dithianes are:
Initial Parameter Assignment : Bond lengths, bond angles, and dihedral angles for the dithiane ring can be initially assigned by analogy to similar cyclic organic molecules present in existing force field libraries. nih.gov
Quantum Mechanical (QM) Calculations : High-level ab initio or density functional theory (DFT) calculations are performed to obtain a detailed understanding of the molecule's geometry, vibrational frequencies, and conformational energy landscape. rsc.org For this compound, QM calculations would elucidate the preferred conformations of the dithiane ring and the orientation of the tridecyl group.
Parameter Optimization : The initial force field parameters are then refined by fitting them to the QM data. This often involves a least-squares fitting procedure to minimize the difference between the force field-calculated properties and the QM-calculated properties. simtk.org For instance, the force constants for bond stretching and angle bending are adjusted to reproduce the vibrational frequencies obtained from QM calculations.
Dihedral Angle Parameterization : The torsional parameters for the dihedral angles within the 1,2-dithiane ring are particularly crucial for accurately representing its conformational flexibility. These are determined by fitting the force field's torsional energy profile to the potential energy surface calculated by QM methods for rotation around specific bonds.
Validation : The final parameterized force field is validated by comparing its predictions for various physical properties against experimental data or higher-level theoretical calculations. These properties can include densities, heats of vaporization, and free energies of solvation.
A significant challenge in the parameterization of this compound is accurately capturing the influence of the long, flexible tridecyl chain on the conformational preferences of the dithiane ring. The development of polarizable force fields, which account for the electronic polarization of atoms in response to their environment, can offer improved accuracy for molecules with heteroatoms like sulfur. nih.govacs.org
The following table provides a hypothetical example of the types of bonded parameters that would be defined for the 1,2-dithiane ring in a molecular mechanics force field.
| Interaction Type | Atoms Involved | Parameter | Typical Value |
|---|---|---|---|
| Bond Stretching | S-S | Force Constant (kcal/mol/Ų) | 200-300 |
| Equilibrium Distance (Å) | 2.05-2.10 | ||
| Angle Bending | C-S-S | Force Constant (kcal/mol/rad²) | 50-80 |
| Equilibrium Angle (°) | 95-105 | ||
| Dihedral Torsion | C-S-S-C | Barrier Height (kcal/mol) | 5-15 |
Theoretical Studies of Disulfide Bond Stability and Reactivity
Ab initio molecular orbital calculations have been employed to investigate the conformational energetics of the parent 1,2-dithiane molecule. researchgate.net These studies have shown that the chair conformation is significantly more stable than the twist conformation. The energy barrier for the interconversion between these forms has also been calculated, providing insight into the flexibility of the dithiane ring. researchgate.net For this compound, the bulky tridecyl substituent would be expected to influence these conformational preferences and energy barriers.
The reactivity of the disulfide bond is often associated with its susceptibility to cleavage under various conditions. Theoretical investigations can model these reactions to understand the underlying mechanisms. For instance, the photostability of the disulfide bond in 1,2-dithiane has been the subject of non-adiabatic multiconfigurational molecular dynamics simulations. whiterose.ac.ukrsc.orgresearchgate.nethw.ac.uk These studies have revealed that upon absorption of UV light, the molecule can undergo a rapid internal conversion process that protects the disulfide bond from photodamage. whiterose.ac.ukrsc.orgresearchgate.nethw.ac.uk
The stability of the disulfide bond can also be assessed by calculating its bond dissociation energy (BDE). The BDE represents the energy required to homolytically cleave the S-S bond to form two thiyl radicals. This value can be computed using high-level quantum chemical methods. The presence of the electron-donating tridecyl group at the 3-position may have a subtle electronic effect on the S-S bond strength.
Furthermore, theoretical models can be used to study the susceptibility of the disulfide bond to nucleophilic or electrophilic attack. The calculated electrostatic potential surface of the molecule can indicate regions that are more prone to such attacks. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also provide insights into the molecule's reactivity.
The following table summarizes key theoretical parameters that can be calculated to assess the stability and reactivity of the disulfide bond in 1,2-dithiane systems.
| Calculated Property | Significance | Typical Computational Method |
|---|---|---|
| Conformational Energy Difference (Chair vs. Twist) | Indicates the relative stability of different ring conformations. | MP2, DFT (e.g., B3LYP) |
| Bond Dissociation Energy (S-S) | Measures the intrinsic strength of the disulfide bond. | Coupled Cluster (e.g., CCSD(T)), G4 theory |
| HOMO-LUMO Gap | Relates to the chemical reactivity and electronic transitions. | DFT, Time-Dependent DFT (TD-DFT) |
| Electrostatic Potential Surface | Identifies regions susceptible to nucleophilic or electrophilic attack. | DFT, Hartree-Fock |
Bioorganic Chemistry and Mechanistic Studies of Dithiane Scaffolds
Role of 1,2-Dithianes in Natural Products and Biosynthetic Pathways
The disulfide bond is a critical functional group in numerous natural products, imparting specific reactivity and structural constraints. The cyclic disulfide of the 1,2-dithiane (B1220274) and the related 1,2-dithiolane (B1197483) systems are found in a variety of organisms, from bacteria to plants.
A number of natural products feature a cyclic disulfide core, primarily the 1,2-dithiolane ring, which is structurally and functionally related to the 1,2-dithiane scaffold. One of the most well-known is asparagusic acid, which is found exclusively in asparagus (Asparagus officinalis). wikipedia.orghealthline.comresearchgate.netnih.gov This compound was first isolated by Jansen from an aqueous extract of asparagus, where 32 grams of the material were obtained from 40 kg of an "asparagus aroma concentrate". chemeurope.com
Other notable examples include sulfur-containing compounds from mangrove plants of the Bruguiera genus, which produce cyclic disulfides like brugierol and isobrugierol. nih.govresearchgate.netresearchgate.net The stonewort plant is a source of 4-methylthio-1,2-dithiolane, a compound noted for its ability to inhibit photosynthesis. britannica.com Additionally, a large class of antibiotics known as dithiolopyrrolones, which includes holomycin (B130048) and thiolutin, possess a unique pyrrolinonodithiole skeleton. nih.govmdpi.com
| Compound Name | Structure Type | Natural Source |
| Asparagusic Acid | 1,2-Dithiolane | Asparagus officinalis (Asparagus) wikipedia.orghmdb.ca |
| Brugierol | Cyclic Disulfide | Bruguiera genus (Mangrove) researchgate.net |
| Isobrugierol | Cyclic Disulfide | Bruguiera genus (Mangrove) researchgate.net |
| 4-methylthio-1,2-dithiolane | 1,2-Dithiolane | Stonewort (Chara globularis) britannica.com |
| Holomycin | Dithiolopyrrolone | Streptomyces species nih.govmdpi.com |
| Thiolutin | Dithiolopyrrolone | Streptomyces species nih.govmdpi.com |
The biosynthetic pathways for these sulfur-containing heterocycles are of significant interest. For the parent 1,2-dithiane ring, a common chemical synthesis involves the oxidation of 1,4-butanedithiol (B72698), a process that may be mimicked by enzymatic reactions in nature. wikipedia.org
More detailed biosynthetic studies have been conducted on related compounds. The biosynthesis of asparagusic acid has been shown to derive from isobutyric acid. wikipedia.orghmdb.ca Other studies have suggested that the amino acid valine is the precursor. chemeurope.com For the complex dithiolopyrrolone antibiotics, the biosynthetic gene clusters have been identified and characterized. The clusters for holomycin in Streptomyces clavuligerus and for thiomarinol (B140439) in the marine bacterium Pseudoalteromonas sp. SANK 73390 have been elucidated, revealing the enzymatic machinery responsible for constructing the characteristic dithiolopyrrolone core. nih.govmdpi.com
Molecular Interactions and Mechanistic Chemical Biology of Dithiane Derivatives
The chemical reactivity of the dithiane ring, particularly its redox activity, governs its biological function and its utility as a tool in chemical biology.
The disulfide bond in 1,2-dithianes and 1,2-dithiolanes is a redox-active functional group. The five-membered 1,2-dithiolane ring is particularly notable for its kinetic lability, which is a result of ring strain from its CSSC dihedral angle of approximately 30°. nih.gov This strain makes it highly susceptible to thiol-disulfide interchange, reacting with alkyl thiolates around 5,000 times faster than linear disulfides. nih.gov This enhanced reactivity is crucial for the biological function of cofactors like lipoic acid. nih.gov
While highly reactive, the reduction potential of 1,2-dithiolane (approx. -240 to -270 mV) is not substantially lower than that of linear disulfides (approx. -230 mV). nih.gov The 1,2-dithiolane ring can be nonspecifically reduced by a range of biological thiols, including glutathione (B108866) (GSH), and is not considered a selective substrate for the thioredoxin reductase (TrxR) enzyme system as once thought. nih.govresearchgate.net The chemical reactivity endowed by the adjacent sulfur atoms in asparagusic acid allows it to potentially substitute for α-lipoic acid in α-keto-acid oxidation systems, such as the citric acid cycle. researchgate.netnih.govhmdb.ca The six-membered 1,2-dithiane ring is generally more stable than its five-membered counterpart but still serves as an effective redox switch in various biological contexts. chemrxiv.orguni-muenchen.de
The biological and chemical activity of dithiane derivatives can be finely tuned by modifying their structure. Structure-activity relationship (SAR) studies have revealed key features that govern their function.
For example, studies on dithiane analogues of the drug tiapamil (B1196470), which modify P-glycoprotein mediated multidrug resistance (MDR), found that stereochemistry plays a subtle but important role. nih.gov The (S)-enantiomer (Ro 44-5912) was found to be slightly more active in reverting vincristine (B1662923) resistance than the (R)-enantiomer (Ro 44-5911). nih.gov
The substitution pattern on the ring also has a profound impact on reactivity. It has been shown that higher substitution on the 1,2-dithiolane ring increases its resistance to reduction and ring-opening. nih.gov Furthermore, the specific substitution pattern differentiates the properties of lipoic acid and asparagusic acid, affecting their polymerization behavior and efficiency of cell uptake. nih.gov
In a more complex system, piperazine-fused 1,2-dithianes demonstrate remarkable specificity based on their diastereomeric form. chemrxiv.org The cis-fused diastereomers are selectively activated only by strong vicinal dithiol reductants like thioredoxins. chemrxiv.org In contrast, the trans-fused diastereomers are readily activated even by monothiols such as GSH. chemrxiv.org This highlights how stereochemical and conformational constraints can dictate molecular interactions and specificity.
| Dithiane Analogue Class | Structural Modification | Impact on Activity/Property |
| Tiapamil Analogues | (R) vs. (S) enantiomer | The (S)-enantiomer is slightly more active in overcoming multidrug resistance. nih.gov |
| Substituted 1,2-Dithiolanes | Increased substitution | More resistant to reduction and ring-opening. nih.gov |
| Piperazine-fused 1,2-Dithianes | cis vs. trans fusion | cis-isomer is selective for dithiol reductants (e.g., thioredoxin); trans-isomer is promiscuously reactive with monothiols (e.g., GSH). chemrxiv.org |
Dithiane scaffolds can actively modulate a variety of chemical and biological processes. The natural products brugierol and isobrugierol have been shown to inhibit the formation of virulence biofilms in the bacterium Pseudomonas aeruginosa. nih.gov They achieve this by interfering with the quorum sensing system, thereby reducing the level of virulence factors and attenuating the bacterium's pathogenicity. nih.gov
In a therapeutic context, the dithiane analogues of tiapamil modulate the function of the P-glycoprotein efflux pump. nih.gov This action effectively reverses multidrug resistance in cancer cell lines, restoring sensitivity to chemotherapeutic agents like vincristine. nih.gov
The dithiane scaffold also serves as a powerful tool in synthetic chemistry. The strategic placement of an amino group near the disulfide bond allows for the creation of a "redox lock". nih.gov N-acylation of this amino group dramatically increases the stability of the S–S bond against reduction. nih.gov This change in stability can be exploited to control and direct chemoselective peptide assembly and ligation chemistries. nih.gov In classic organic synthesis, lithiated 1,2-dithiane can act as an acyl anion equivalent, reacting with alkyl halides to form new carbon-carbon bonds, which can then be hydrolyzed to reveal a ketone, thus modulating a synthetic pathway. slideshare.net
In-depth Analysis of 3-Tridecyl-1,2-dithiane Remains Elusive in Scientific Literature
Despite a comprehensive search of available scientific databases and literature, detailed information regarding the chemical compound this compound, specifically concerning its incorporation into complex bio-inspired molecules, is not available.
The initial request for an article focusing on the bioorganic chemistry and mechanistic studies of dithiane scaffolds, with a specific section on "Strategies for Incorporating this compound into Complex Bio-inspired Molecules," could not be fulfilled due to the absence of published research on this particular compound.
General searches on dithiane scaffolds yield extensive results, particularly for the well-studied 1,3-dithiane (B146892) and its derivatives. These compounds are widely recognized in organic synthesis for their role as acyl anion equivalents, enabling the formation of carbon-carbon bonds in the construction of complex natural products. The chemistry of 1,2-dithiolanes, which are structurally related to 1,2-dithianes, is also documented, often in the context of their natural occurrence and biological activity, such as in the case of asparagusic acid.
However, targeted searches for "this compound" and analogous long-chain alkyl-substituted 1,2-dithianes did not return any specific synthetic methods, reactivity studies, or instances of their use in the assembly of bio-inspired architectures. This suggests that either the compound is novel and has not yet been described in the peer-reviewed literature, or its synthesis and applications have not been a focus of significant research.
Without foundational data on the preparation and chemical behavior of this compound, it is impossible to elaborate on strategies for its integration into larger, biologically relevant molecules. Such a discussion would require knowledge of its stability, functional group compatibility, and specific reactivity, none of which are presently available in public scientific records.
Therefore, the requested article, with its specific focus on this compound, cannot be generated at this time. Further experimental research would be necessary to provide the foundational knowledge required to address the proposed topic.
Synthetic Applications and Advanced Materials Potential
3-Tridecyl-1,2-dithiane as a Building Block in Complex Chemical Synthesis
In the realm of complex chemical synthesis, particularly in the assembly of natural products, dithianes are invaluable intermediates. researchgate.net While 1,3-dithianes have been more extensively studied, the this compound offers unique potential as a specialized building block. Its primary roles are as a masked carbonyl group and as a linchpin for fragment coupling. researchgate.net
The tridecyl group provides significant lipophilicity, which can be advantageous in syntheses conducted in nonpolar media, enhancing the solubility of complex intermediates. This property is particularly useful during the construction of large, architecturally complex natural products that often feature long carbon chains. For instance, in the synthesis of certain lipids or polyketides, incorporating a fragment like this compound could facilitate key bond-forming reactions in organic solvents.
The general strategy involves the use of the dithiane as a protecting group for an aldehyde. asianpubs.org After a series of synthetic transformations on other parts of the molecule, the dithiane moiety can be hydrolyzed to reveal the original carbonyl group. asianpubs.org The stability of the dithiane ring under both acidic and basic conditions makes it a robust protecting group. organic-chemistry.org Furthermore, the C-S bonds can be reduced, for example with Raney Nickel, to yield a methylene (B1212753) group, providing another pathway for molecular elaboration. researchgate.net The presence of the tridecyl chain could also be exploited for purification purposes, potentially enabling separation techniques based on hydrophobicity.
A series of 1,2-dithiolanes and 1,2-dithianes with nitrogen-containing substituents have been synthesized and studied for their biological activity, showcasing the utility of the 1,2-dithiane (B1220274) core in creating diverse molecular architectures. tandfonline.com This highlights the potential for this compound to serve as a scaffold for creating new classes of bioactive molecules.
Dithiane Chemistry in Umpolung Synthesis Strategies
A cornerstone of dithiane chemistry is its application in "umpolung," a German term for polarity inversion. dnmfaizpur.orgwikipedia.org Typically, a carbonyl carbon is electrophilic. The conversion of a carbonyl compound into a dithiane allows for the deprotonation of the carbon atom situated between the two sulfur atoms, transforming it into a potent nucleophile—an acyl anion equivalent. organic-chemistry.orgdnmfaizpur.org This strategy, most famously realized in the Corey-Seebach reaction with 1,3-dithianes, provides a powerful method for carbon-carbon bond formation. researchgate.netorganic-chemistry.org
The general mechanism for this transformation is outlined below:
Formation of the Dithiane: An aldehyde is reacted with a dithiol in the presence of an acid catalyst to form the corresponding dithiane.
Deprotonation: A strong base, such as n-butyllithium, is used to abstract the acidic proton from the carbon atom adjacent to the sulfur atoms, creating a lithiated dithiane. organic-chemistry.org
Nucleophilic Attack: This carbanion then acts as a nucleophile, reacting with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.orgscribd.com
Deprotection: The dithiane is subsequently hydrolyzed, often using reagents like mercury(II) salts, to regenerate the carbonyl functionality, yielding a ketone or, in some cases, an α-hydroxy ketone. organic-chemistry.org
While the majority of umpolung literature focuses on 1,3-dithianes, the principle can be extended to 1,2-dithianes. However, the stability of the corresponding anion is a critical factor. Metallated 1,2-dithianes are known to be less stable than their 1,3-isomers and can be prone to fragmentation. princeton.edu For this compound, deprotonation would occur at the C-3 position. The resulting anion could then be alkylated or used in addition reactions. The success of such a strategy would depend on carefully controlled reaction conditions, such as low temperatures, to prevent decomposition. The long tridecyl chain is not expected to significantly influence the electronic properties of the dithiane ring but would impact the solubility and handling of the lithiated intermediate.
Application of 1,2-Dithianes in the Preparation of Advanced Organic Materials
The unique properties of the disulfide bond in the 1,2-dithiane ring, combined with the long alkyl chain of the tridecyl substituent, make this compound a promising candidate for the development of advanced organic materials.
Polymer Chemistry Applications
The ring strain inherent in cyclic disulfides, particularly in five-membered 1,2-dithiolanes, allows them to undergo ring-opening polymerization (ROP) to form polydisulfides. semanticscholar.org The six-membered 1,2-dithiane ring can also be polymerized, often thermally without the need for an initiator, to yield high molecular weight polymers. semanticscholar.org The resulting polymers contain dynamic disulfide bonds in their backbone, which can be reversibly cleaved and reformed, leading to materials with self-healing or recyclable properties.
For this compound, ROP would produce a polymer with a repeating unit containing a disulfide bond and a pendant tridecyl group. The presence of these long alkyl side chains would be expected to impart several key properties to the resulting polymer:
Increased Solubility: The tridecyl groups would enhance solubility in nonpolar organic solvents.
Modified Thermal Properties: The long side chains would influence the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, likely leading to a lower Tg and increased flexibility.
Amphiphilic Character: The combination of a polar polydisulfide backbone and nonpolar alkyl side chains would give the polymer an amphiphilic nature, suggesting potential applications as surfactants or in the formation of structured polymer assemblies.
Copolymerization of lipoic acid (a 1,2-dithiolane) with 1,2-dithiane has been shown to produce copolymers with interlocked cyclic polymer structures, known as polycatenanes. semanticscholar.org The introduction of a bulky substituent like the tridecyl group could influence the topology of the resulting polymers, potentially favoring specific architectures.
| Property | Expected Influence of Tridecyl Group | Potential Application |
|---|---|---|
| Solubility | Enhanced in nonpolar solvents | Processable polymers, coatings |
| Thermal Properties | Lowered Tg, increased flexibility | Elastomers, soft materials |
| Amphiphilicity | Induces self-assembly | Nanotheromaterials, drug delivery |
| Topology | Potential for controlled architectures | Advanced functional materials |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions. Amphiphilic molecules, which contain both hydrophobic and hydrophilic segments, are key players in this field as they can spontaneously self-assemble into ordered structures like micelles, vesicles, or nanofibers. nih.gov
This compound is an archetypal amphiphile, with the polar 1,2-dithiane ring serving as the hydrophilic head and the long, nonpolar tridecyl chain acting as the hydrophobic tail. This structure is highly conducive to self-assembly in polar solvents like water or in the solid state. The self-assembly of long-chain n-alkyl thiols and disulfides on surfaces is a well-documented phenomenon. proquest.com Similarly, amino acids conjugated with long alkyl chains are known to form various aggregates, including spherical and burl-like structures. mdpi.com
The introduction of long alkyl chains, such as octyl groups, onto calixarene (B151959) scaffolds enables them to form micelles that can condense DNA. magtech.com.cn In a similar vein, the self-assembled structures of this compound could serve as nanoreactors or as vehicles for drug delivery. The dynamic nature of the disulfide bond could be exploited to create stimuli-responsive supramolecular systems. For example, the presence of a reducing agent could trigger the disassembly of these structures through the cleavage of the disulfide bond. This responsive behavior is highly sought after for applications in smart materials and targeted release systems. rsc.org
New Methodologies Utilizing the 1,2-Dithiane Motif
Modern organic synthesis is continually evolving, with the development of new catalytic methods that offer milder reaction conditions and greater functional group tolerance. The dithiane motif has been successfully integrated into some of these new methodologies.
Photoredox Catalysis: This technique uses visible light to generate radical intermediates under mild conditions. rsc.org It has been shown that dithiane-2-carboxylate can undergo a photoredox-mediated radical conjugate addition to Michael acceptors. rsc.orgrsc.org While this has been demonstrated for 1,3-dithianes, it opens the door for similar reactivity with 1,2-dithiane derivatives. This compound could potentially be used in photoredox-catalyzed C-H functionalization or cross-coupling reactions, where the tridecyl group would influence the solubility and reactivity of the substrate in photochemical reaction media. Recent work has also shown that visible-light photoredox catalysis can induce the rearrangement of dithianes to disulfide-linked dithioesters, highlighting the unique reactivity of these systems under photochemical conditions. wiley.com
Organocatalysis: This field employs small organic molecules as catalysts. Organocatalytic methods have been developed for the asymmetric functionalization of molecules containing dithiane moieties. For example, the desymmetrization of cyclohexadienones has been achieved through the intramolecular conjugate addition of a tethered dithiane nucleophile, catalyzed by a phosphazene base. nih.gov An organocatalytic asymmetric [3 + 2] annulation of 1,4-dithiane-2,5-diol (B140307) with azlactones has also been reported. rsc.org These examples, while not directly involving this compound, demonstrate the compatibility of the dithiane functional group with organocatalytic systems. The specific properties of this compound could be leveraged in phase-transfer catalysis or in systems where the catalyst and substrate need to be co-localized in a nonpolar environment.
Conclusions and Future Perspectives in 3 Tridecyl 1,2 Dithiane Research
Summary of Current Research Landscape
The current body of scientific literature dedicated specifically to 3-Tridecyl-1,2-dithiane is sparse. Its primary identity is cataloged in chemical databases, providing fundamental information such as its molecular formula, C17H34S2, and structure. nih.gov The existing information suggests its utility in organic synthesis, primarily as a protecting group for carbonyl compounds and as a synthetic intermediate, a role common to dithianes in general. smolecule.com
Notably, structurally related long-chain alkyl-substituted 1,2-dithianes, such as 3-methyl-6-tridecyl-1,2-dithiane, have been identified in geochemical studies of sedimentary organic matter. researchgate.netuu.nl This suggests a potential natural origin for such structures, hinting at unexplored biogeochemical pathways. However, detailed studies on the synthesis, characterization, and reactivity of this compound itself are not widely published.
Unexplored Avenues in Synthesis and Characterization
The synthesis of this compound presents a key area for future research. While general methods for creating 1,2-dithianes exist, such as the oxidation of 1,4-dithiols, specific and optimized protocols for the introduction of a tridecyl group at the 3-position are not well-documented. wikipedia.org One vendor suggests a synthesis via thioacetalization, though the provided details are conflicting regarding the starting dithiol. smolecule.com Another proposed method involves the deprotonation of a dithiane derivative followed by alkylation. smolecule.com
Future synthetic research should focus on developing reliable and high-yielding procedures. A summary of potential synthetic avenues is presented in Table 1.
Table 1: Potential Synthetic Routes and Research Focus for this compound
| Synthetic Approach | Starting Materials | Key Research Focus |
| Oxidation of a Substituted 1,4-Dithiol | 2-Tridecyl-1,4-butanedithiol | Development of a synthetic route to the precursor dithiol and optimization of selective oxidation conditions to favor intramolecular cyclization. |
| Alkylation of 1,2-Dithiane (B1220274) Anion | 1,2-Dithiane, strong base, tridecyl halide | Investigation of the stability and reactivity of the 1,2-dithiane anion and control of regioselectivity of alkylation. |
| Ring-Closing Metathesis (RCM) | Acyclic dithioacetal with terminal alkenes | Design of a suitable acyclic precursor and optimization of RCM catalyst and conditions for macrocyclization. A reported yield for a related poly(tridecyl dithioacetal) RCM is 85%. smolecule.com |
| Solid-Phase Synthesis | Resin-bound dithiolane precursor | Adaptation of solid-phase methodologies to the synthesis of this specific long-chain alkyl dithiane for improved efficiency and purification. smolecule.com |
Furthermore, the full characterization of this compound is a critical unmet need. Detailed spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for confirming its structure and purity. X-ray crystallography could provide definitive information on its solid-state conformation.
Promising Directions in Reactivity and Computational Modeling
The reactivity of the 1,2-dithiane ring is characterized by the disulfide bond, which can undergo both reduction to the corresponding dithiol and oxidation to various sulfur oxides. The presence of the long tridecyl chain may influence this reactivity through steric and electronic effects. Systematic studies on the reactivity of this compound with various reagents are needed to establish its chemical behavior.
Computational modeling offers a powerful tool to predict and understand the properties of this compound. While computational studies have been performed on simpler dithianes like 1,3-dithiane (B146892) sulfone, similar investigations on this larger, more complex molecule are absent. nih.gov Future computational work could focus on:
Conformational Analysis: Determining the preferred three-dimensional structure and the energy barriers between different conformations.
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its reactivity and potential for use in electronic materials.
Reaction Mechanisms: Modeling the pathways of key reactions, such as oxidation and reduction, to provide insights into the transition states and intermediates involved.
Emerging Opportunities in Bioorganic Applications and Materials Science
The unique structure of this compound, combining a reactive disulfide moiety with a long lipophilic alkyl chain, opens up several intriguing possibilities for future applications.
In the realm of bioorganic chemistry , the discovery of related compounds in geological samples suggests that this compound could have biological relevance. researchgate.netuu.nl The 1,2-dithiolane (B1197483) ring, a five-membered analogue, is found in the biologically active molecule asparagusic acid. tandfonline.com Research could be directed towards investigating potential antimicrobial or signaling activities of this compound, particularly in membrane-related processes where the tridecyl chain could act as a lipid anchor.
In materials science , the 1,2-dithiane moiety is known to undergo thermal polymerization to form poly(disulfide)s. researchgate.netacs.org The tridecyl substituent could impart unique properties to such polymers, such as increased solubility in organic solvents and altered mechanical properties. These materials could find applications as self-healing polymers, vitrimers, or in dynamic covalent chemistry. The ability of dithianes to be incorporated into sensor designs also presents a potential avenue for the development of novel sensors based on this compound derivatives. smolecule.com
Q & A
Q. What methodologies address the ecological impact of this compound degradation products in aquatic systems?
- Methodological Answer : Simulate environmental degradation using OECD 308 guidelines. Analyze metabolites via high-resolution orbitrap-MS. Toxicity assays (e.g., Daphnia magna LC) and QSAR models predict ecotoxicological risks. Compare results to regulatory thresholds (EPA, REACH) .
Data Presentation Guidelines
- Tables : Include retention times (HPLC), spectral peaks (IR/NMR), and kinetic constants (, ).
- Figures : Redox titration curves, docking poses, and degradation pathways must be annotated with error bars (SD, n=3).
- References : Prioritize primary literature from Analytical Chemistry or Journal of Organic Chemistry; exclude non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
